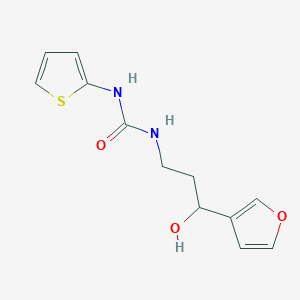

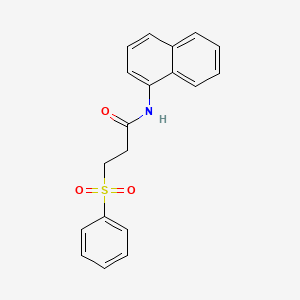

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.

Scientific Research Applications

Synthesis of Novel Derivatives

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea is involved in the synthesis of novel pyridine and naphthyridine derivatives. These compounds are synthesized via reactions with hydrazines and urea derivatives, leading to the formation of pyrazolo[3,4-H][1,6]naphthyridine and pyrimido[4,5-H][1,6]naphthyridine derivatives respectively (Abdelrazek et al., 2010).

Antibacterial and Antifungal Properties

Urea and thiourea derivatives, including 1,3-bis[(E)-furan-2-yl)methylene]urea (BFMU), exhibit significant antibacterial and antifungal activities. These compounds have been screened against various bacterial and fungal strains, showing effectiveness in inhibiting microbial growth (Alabi et al., 2020).

Development of Acetylcholinesterase Inhibitors

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea derivatives have been explored for their potential as acetylcholinesterase inhibitors. The design of these compounds focuses on optimizing the spacer length and testing compounds with greater conformational flexibility, which is crucial for inhibitory activities (Vidaluc et al., 1995).

Synthesis of Bromophenol Compounds

This compound is involved in the synthesis of unique bromophenol compounds, such as urceolatin, isolated from marine algae. These bromophenol derivatives display significant antioxidant activities, demonstrating potential in various therapeutic applications (Li et al., 2008).

Role in Dye-Sensitized Solar Cells

Phenothiazine derivatives with 1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea and other linkers have been used in dye-sensitized solar cells. The conjugated linkers in these compounds significantly affect the device performance and efficiency, especially in solar energy-to-electricity conversion (Kim et al., 2011).

Applications in Organic Synthesis

This compound is also utilized in the organic synthesis of various functionalized polyheterocyclic compounds. The synthesis involves photoinduced direct oxidative annulation processes, highlighting its utility in creating complex organic structures (Zhang et al., 2017).

properties

IUPAC Name |

1-[3-(furan-3-yl)-3-hydroxypropyl]-3-thiophen-2-ylurea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3S/c15-10(9-4-6-17-8-9)3-5-13-12(16)14-11-2-1-7-18-11/h1-2,4,6-8,10,15H,3,5H2,(H2,13,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRIWMSAGGVOOSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)NC(=O)NCCC(C2=COC=C2)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-(Furan-3-yl)-3-hydroxypropyl)-3-(thiophen-2-yl)urea | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1-adamantyl)ethyl]-4-methoxybenzamide](/img/structure/B2918049.png)

![2-[7-(3-Chlorophenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetic acid](/img/structure/B2918050.png)

![2-[[1-[2-(2,5-Dimethylphenoxy)propanoyl]azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2918053.png)

![[6-(Cyclohexyloxy)pyridin-3-yl]methanamine](/img/structure/B2918055.png)

![2-(3-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2918059.png)

![1-[(4-{[(3-Chlorophenyl)amino]sulfonyl}phenyl)methyl]azolidine-2,5-dione](/img/structure/B2918064.png)

![Ethyl 5-methyl-4-[4-(prop-2-yn-1-yl)piperazin-1-yl]thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2918065.png)